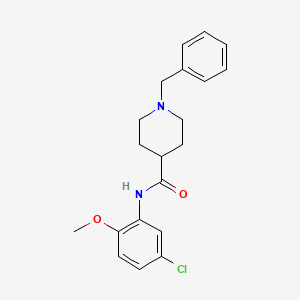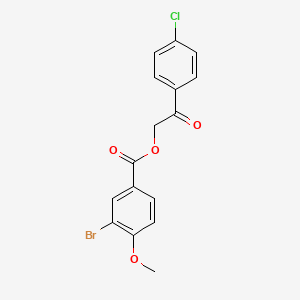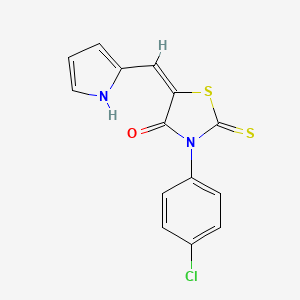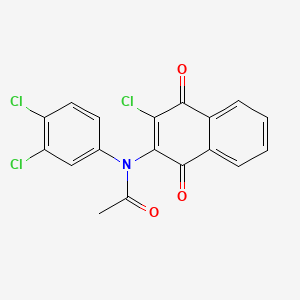![molecular formula C19H17N3O3S B3651987 1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3651987.png)
1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Overview
Description
1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a pyrimidine core structure. This compound is characterized by its unique chemical structure, which includes a phenylsulfanyl group and an anilino methylene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethylbarbituric acid with 2-(phenylsulfanyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring and the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives of the pyrimidine ring.
Scientific Research Applications
1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-{[5-(PHENYLSULFANYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: Similar structure with a furyl group instead of an anilino group.
1,3-DIMETHYL-5-{[5-(PHENYLSULFANYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with a furyl group.
Uniqueness
1,3-DIMETHYL-5-{[2-(PHENYLSULFANYL)ANILINO]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the anilino methylene group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(2-phenylsulfanylphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-21-17(23)14(18(24)22(2)19(21)25)12-20-15-10-6-7-11-16(15)26-13-8-4-3-5-9-13/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGJMGOGYPWKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2SC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2,3-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3651924.png)
![N-[4-({4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B3651931.png)

![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B3651941.png)

![1,3-diethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3651961.png)
![1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole](/img/structure/B3651964.png)

![2-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3651981.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3651998.png)
![4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B3652001.png)

![(4-CHLORO-2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3652013.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B3652021.png)
